molecular formula C10H13N3O2 B1428720 5-(Morpholine-4-carbonyl)pyridin-2-amine CAS No. 827587-90-6

5-(Morpholine-4-carbonyl)pyridin-2-amine

Cat. No. B1428720
M. Wt: 207.23 g/mol
InChI Key: HUNCHJKHPPTIAN-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)pyridin-2-amine, often abbreviated to MPCA, is a chemical compound with a wide range of potential applications in research. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol .


Molecular Structure Analysis

The molecular structure of 5-(Morpholine-4-carbonyl)pyridin-2-amine can be represented by the SMILES notation: NC1=NC=C (C (=O)N2CCOCC2)C=C1 . This notation provides a way to represent the structure of the molecule in a linear format.

Scientific Research Applications

Synthesis and Structural Applications

5-(Morpholine-4-carbonyl)pyridin-2-amine has been utilized in various synthetic processes. A notable application is its use in the synthesis of dihydropyrindines and tetrahydroquinolines through a one-pot three-step four-component process, showcasing its role in creating complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002). Additionally, it's involved in the formation of [CoIII(salophen)(amine)2]ClO4 complexes, where its structural properties significantly influence the resulting complex formation (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Biochemical and Microbial Interactions

In microbiology, research shows that 5-(Morpholine-4-carbonyl)pyridin-2-amine plays a role in the degradation of morpholine by certain Mycobacterium species, indicating its relevance in microbial metabolism (Schräder, Schuffenhauer, Sielaff, & Andreesen, 2000). This degradation process involves the participation of cytochrome P450, highlighting a specific biochemical pathway influenced by this compound.

Chemical Reactions and Mechanisms

In chemical research, 5-(Morpholine-4-carbonyl)pyridin-2-amine is implicated in various reaction mechanisms. For instance, it is used in the palladium-catalyzed double and single carbonylations of β-amino alcohols, demonstrating its versatility in organic synthesis (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996). Its role in synthesizing new 3-pyridinecarboxylates, which exhibit potential vasodilation properties, also exemplifies its application in medicinal chemistry (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Future Directions

The future directions for research on 5-(Morpholine-4-carbonyl)pyridin-2-amine could involve further exploration of its synthesis, reactivity, and potential applications in various fields. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(6-aminopyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCHJKHPPTIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731379
Record name (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholine-4-carbonyl)pyridin-2-amine

CAS RN

827587-90-6
Record name (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-aminopyridin-3-yl)(morpholino)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in EtOH (400 mL) was added EDCI (10.0 g, 52.2 mmol), HOBt (7.00 g 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 h, the resulting suspension was filtered. The solid was triturated with a mixture of MeOH (100 mL) and methylene chloride (100 mL) to afford 111a as a white solid (2.7 g, 30%). LCMS: (M+H)+ 208
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in 400 mL ethanol was added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (10.0 g, 52.2 mmol), 1-hydroxybenzotriazole (7.00 g, 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 hours, the resulting solid was filtered. This was triturated with a mixture of 100 mL methanol and 100 mL dichloromethane to yield (6-Amino-pyridin-3-yl)-morpholin-4-yl-methanone (3.08 g, 14.9 mmol). MS (ESI) 208.1 (M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in EtOH (400 mL) was added EDCl (10.0 g, 52.2 mmol), HOBt (7.00 g 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 h, the resulting suspension was filtered. The solid was triturated with a mixture of MeOH (100 mL) and methylene chloride (100 mL) to afford 170a as a white solid (2.7 g, 30%). LCMS: (M+H)+ 208
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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